molecular formula C18H18ClN3O B8228604 (2S,3R)-Brassinazole

(2S,3R)-Brassinazole

Cat. No.: B8228604
M. Wt: 327.8 g/mol
InChI Key: YULDTPKHZNKFEY-MSOLQXFVSA-N
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Description

(2S,3R)-Brassinazole is a synthetic compound known for its role as a potent inhibitor of brassinosteroid biosynthesis. Brassinosteroids are a class of plant hormones essential for various physiological processes, including cell elongation, vascular differentiation, and stress responses. By inhibiting brassinosteroid biosynthesis, this compound has become a valuable tool in plant biology research, allowing scientists to study the effects of brassinosteroids on plant growth and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Brassinazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

    Introduction of Chiral Centers: The stereochemistry of the compound is established through enantioselective synthesis, often involving chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 2S and 3R positions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize waste and reduce production costs. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Brassinazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(2S,3R)-Brassinazole has a wide range of applications in scientific research:

    Plant Biology: It is extensively used to study the role of brassinosteroids in plant growth, development, and stress responses. By inhibiting brassinosteroid biosynthesis, researchers can observe the effects of reduced hormone levels on various physiological processes.

    Agriculture: The compound is used to develop new strategies for crop improvement and stress tolerance. Understanding how brassinosteroids influence plant growth can lead to the development of crops with enhanced resistance to environmental stresses.

    Medicinal Chemistry: Although primarily used in plant research, this compound’s structural features make it a potential candidate for drug development. Its ability to interact with specific enzymes and receptors can be explored for therapeutic applications.

Mechanism of Action

(2S,3R)-Brassinazole exerts its effects by inhibiting the enzyme brassinosteroid-6-oxidase, which is involved in the biosynthesis of brassinosteroids. By binding to the active site of the enzyme, this compound prevents the conversion of precursors into active brassinosteroids, leading to reduced hormone levels in plants. This inhibition disrupts various signaling pathways regulated by brassinosteroids, affecting processes such as cell elongation, division, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Brassinazole: The parent compound of (2S,3R)-Brassinazole, differing in stereochemistry.

    Propiconazole: Another inhibitor of brassinosteroid biosynthesis, used as a fungicide.

    Uniconazole: A plant growth regulator that inhibits gibberellin biosynthesis, with some overlap in effects on brassinosteroid pathways.

Uniqueness

This compound is unique due to its specific stereochemistry, which confers high selectivity and potency as a brassinosteroid biosynthesis inhibitor. Its ability to precisely target brassinosteroid-6-oxidase makes it a valuable tool for dissecting the roles of brassinosteroids in plant biology. Additionally, its structural features provide opportunities for further modification and optimization in medicinal chemistry research.

Properties

IUPAC Name

(2S,3R)-4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULDTPKHZNKFEY-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)([C@@H](CC2=CC=C(C=C2)Cl)N3C=NC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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